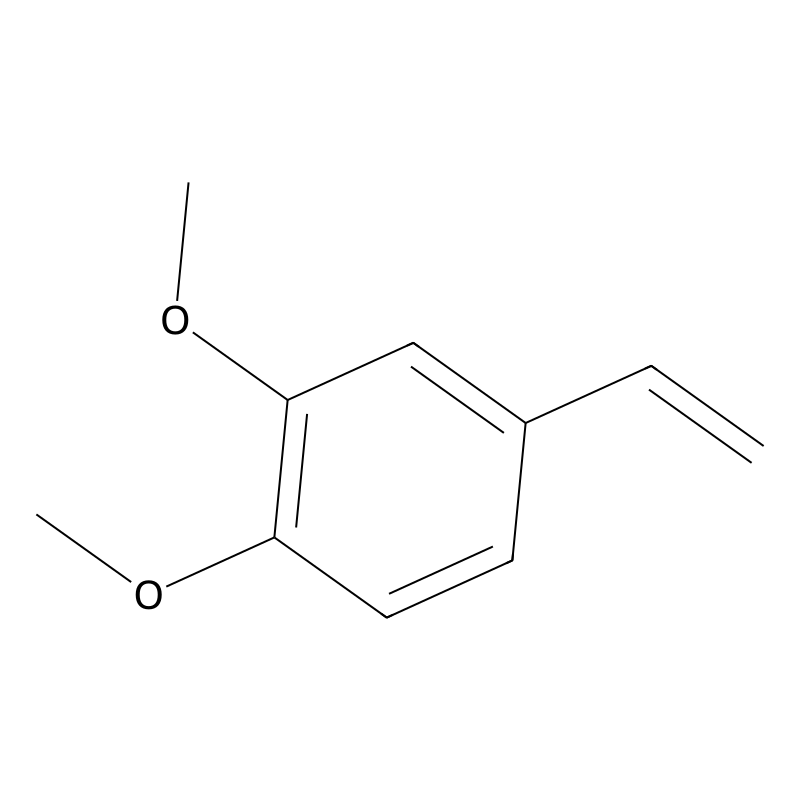

3,4-Dimethoxystyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Polymerization in Organic Synthesis

Scientific Field: Organic Chemistry and Polymer Science

Application Summary: 3,4-Dimethoxystyrene is commonly utilized as a monomer in radical polymerization reactions. Its electron-deficient double bond makes it an ideal candidate for creating polymers with specific properties .

Results and Outcomes: The polymerization of 3,4-Dimethoxystyrene results in various polymeric structures that can be tailored for specific uses. The yield and molecular weight distribution of the polymers are analyzed using techniques like gel permeation chromatography .

Biosynthesis in Microbial Engineering

Scientific Field: Biotechnology and Microbial Engineering

Application Summary: An artificial biosynthetic pathway in Escherichia coli has been developed to produce hydroxystyrene derivatives from simple carbon sources, which includes 3,4-Dimethoxystyrene .

Experimental Procedures: Genetic engineering techniques are used to insert specific genes into the E. coli strain to enable the production of the desired compound. The cultivation conditions, such as medium composition and temperature, are optimized for maximum yield .

Results and Outcomes: The engineered E. coli strains successfully produced 3,4-Dimethoxystyrene, with yields measured in milligrams per liter. The products are typically analyzed using high-performance liquid chromatography (HPLC) to confirm their structure and purity .

Electronics - Dielectric Materials

Scientific Field: Electronics and Material Science

Application Summary: 3,4-Dimethoxystyrene derivatives are used in the electronics industry as dielectric materials in organic transistors and thin-film-transistor liquid-crystal displays .

Experimental Procedures: The compound is synthesized and then applied as a coating on electronic components. Parameters such as coating thickness, curing temperature, and time are crucial for achieving the desired dielectric properties .

Results and Outcomes: The use of 3,4-Dimethoxystyrene derivatives as dielectric layers has shown to improve the performance of electronic devices. Electrical properties such as capacitance and resistance are measured to evaluate the effectiveness of the coatings .

Environmental Impact - Green Chemistry

Scientific Field: Environmental Science and Green Chemistry

Application Summary: The production of 3,4-Dimethoxystyrene and its derivatives via microbial synthesis is considered an environmentally friendly alternative to traditional petrochemical processes .

Experimental Procedures: Microbial synthesis is conducted using renewable resources and under mild reaction conditions. The environmental impact is assessed by measuring factors such as energy consumption and waste generation .

Results and Outcomes: The biosynthesis approach significantly reduces the environmental footprint of producing 3,4-Dimethoxystyrene, making it a sustainable option for industrial applications .

Coatings for Electronic Devices

Scientific Field: Nanotechnology and Coatings

Application Summary: 3,4-Dimethoxystyrene is used in the synthesis of coatings for electronic devices, providing protective layers that enhance device stability and performance .

Experimental Procedures: Coating formulations are developed and applied to electronic substrates. The process involves controlling parameters like solvent type, concentration, and application method .

Results and Outcomes: The coatings derived from 3,4-Dimethoxystyrene have shown to provide excellent protection against environmental factors and mechanical stress, as evidenced by durability tests and performance metrics .

Advanced Material Additives

Scientific Field: Advanced Materials and Composites

Application Summary: 3,4-Dimethoxystyrene is explored as an additive in advanced material composites to improve properties such as strength, flexibility, and thermal stability .

Experimental Procedures: The compound is incorporated into composite materials during the fabrication process. Various ratios and mixing techniques are tested to optimize the material properties .

Results and Outcomes: The addition of 3,4-Dimethoxystyrene enhances the performance of composites, which is quantified through mechanical testing and thermal analysis .

Advanced Photolithography

Scientific Field: Nanofabrication and Photolithography

Application Summary: 3,4-Dimethoxystyrene is used in the development of photoresists for advanced photolithography techniques. Its ability to undergo polymerization when exposed to light makes it a valuable component in creating patterns on semiconductor substrates .

Experimental Procedures: The compound is incorporated into photoresist formulations and applied to semiconductor wafers. Upon exposure to UV light through a mask, the exposed areas polymerize, creating a pattern that can be developed and etched .

Results and Outcomes: The use of 3,4-Dimethoxystyrene in photoresists has enabled the creation of intricate patterns with high precision. The resolution and fidelity of the patterns are assessed using electron microscopy .

Synthesis of Functionalized Polymers

Scientific Field: Polymer Chemistry

Application Summary: Functionalized polymers with specific properties are synthesized using 3,4-Dimethoxystyrene as a precursor. These polymers find applications in various fields, including biomedicine and electronics .

Experimental Procedures: The monomer is copolymerized with other functional monomers to introduce desired functional groups into the polymer chain. Reaction conditions such as solvent, temperature, and initiator concentration are optimized for the best results .

Results and Outcomes: The synthesized functionalized polymers exhibit unique properties such as biocompatibility, conductivity, or fluorescence. Their properties are characterized using spectroscopic and electrochemical methods .

Controlled Drug Delivery Systems

Scientific Field: Pharmaceutical Sciences

Application Summary: 3,4-Dimethoxystyrene derivatives are explored for their potential use in controlled drug delivery systems. They can form polymers that encapsulate drugs and release them in a controlled manner .

Experimental Procedures: Drug-loaded polymers are synthesized by incorporating the drug molecules during the polymerization of 3,4-Dimethoxystyrene. In vitro release studies are conducted to evaluate the release kinetics .

Results and Outcomes: The polymers demonstrate the ability to release drugs at a controlled rate, which is crucial for maintaining therapeutic drug levels. The release profiles are analyzed using HPLC and other analytical techniques .

Organic Electronics and Optoelectronics

Scientific Field: Organic Electronics

Application Summary: In the field of organic electronics, 3,4-Dimethoxystyrene is used to synthesize organic semiconductors with high charge mobility. These materials are essential for the development of organic light-emitting diodes (OLEDs) and solar cells .

Experimental Procedures: The synthesis involves the polymerization of 3,4-Dimethoxystyrene with other aromatic compounds to create conjugated polymers. The electrical properties of the materials are tested using current-voltage measurements .

Results and Outcomes: The resulting organic semiconductors show promising performance in electronic devices, with high charge mobility and stability. Their efficiency is evaluated through device fabrication and testing .

Aroma Compounds in Food Industry

Scientific Field: Food Chemistry

Application Summary: 3,4-Dimethoxystyrene is found in the essential oil of Brazilian propolis and is used as an aroma compound in the food industry. It imparts a sweet, floral odor to various food products .

Experimental Procedures: The compound is isolated from natural sources or synthesized and then incorporated into food products as a flavoring agent. Sensory analysis is performed to determine the optimal concentration .

Results and Outcomes: The addition of 3,4-Dimethoxystyrene enhances the aroma profile of food products. Consumer acceptance tests and GC-MS analysis are used to evaluate the impact on the overall flavor .

Material Science - Composite Materials

Scientific Field: Material Science

Application Summary: 3,4-Dimethoxystyrene is investigated for its use in composite materials to improve mechanical properties such as tensile strength and thermal resistance .

Experimental Procedures: The compound is blended with other materials to create composites. The mechanical properties of the composites are tested using tensile testing and dynamic mechanical analysis (DMA) .

Results and Outcomes: The composites exhibit improved mechanical and thermal properties, making them suitable for a wide range of applications. The performance enhancements are quantified through comprehensive material testing .

3,4-Dimethoxystyrene, also known as vinylveratrole, is an aromatic organic compound characterized by its yellow oily liquid form and pleasant floral odor. Its chemical formula is CHO, and it often contains 1-2% hydroquinone as a stabilizer to prevent oxidation. This compound is notable for its presence in Brazilian propolis and various food products, including cereals and coffee .

Research indicates that 3,4-dimethoxystyrene exhibits various biological activities. It has been studied for its pharmacokinetics; upon ingestion, it is distributed in the cytoplasm and extracellularly . Additionally, it has shown potential antioxidant properties and may influence several biochemical pathways.

Several methods have been developed for synthesizing 3,4-dimethoxystyrene:

- Alkylation Reactions: This involves the alkylation of phenolic compounds with appropriate alkylating agents.

- Electrophilic Substitution: The compound can be synthesized through electrophilic aromatic substitution using methoxy groups on styrene derivatives.

- Radical Polymerization: It can also be polymerized directly to produce various copolymers with enhanced properties .

3,4-Dimethoxystyrene finds applications across multiple fields:

- Organic Synthesis: It serves as a versatile monomer in the production of polymers and copolymers.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development.

- Food Industry: As a flavoring agent due to its pleasant odor profile .

Several compounds share structural or functional similarities with 3,4-dimethoxystyrene. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 3-Methoxystyrene | CHO | Less sterically hindered; simpler structure |

| 4-Methoxystyrene | CHO | Similar reactivity but different substitution pattern |

| Styrene | CH | Base structure without methoxy groups |

| Veratrole | CHO | Contains two methoxy groups; similar aromatic character |

Uniqueness of 3,4-Dimethoxystyrene:

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index